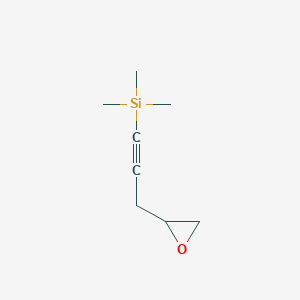
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C9H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a propargyl ether, which in turn is connected to an epoxide ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an epoxide-containing compound under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxiranes, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane exerts its effects involves its ability to participate in various chemical reactionsThese properties make the compound versatile in chemical synthesis and applications .
Comparación Con Compuestos Similares
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but lacks the epoxide ring.
Trimethylsilylacetylene: Contains the trimethylsilyl group but does not have the propargyl ether or epoxide ring.
Trimethylsilylpropargyl alcohol: Similar but with a hydroxyl group instead of an epoxide.
Uniqueness
Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is unique due to the combination of the trimethylsilyl group, propargyl ether, and epoxide ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C8H14OSi |
|---|---|
Peso molecular |
154.28 g/mol |
Nombre IUPAC |
trimethyl-[3-(oxiran-2-yl)prop-1-ynyl]silane |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)6-4-5-8-7-9-8/h8H,5,7H2,1-3H3 |
Clave InChI |
VMTZLISUVMPKNN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)
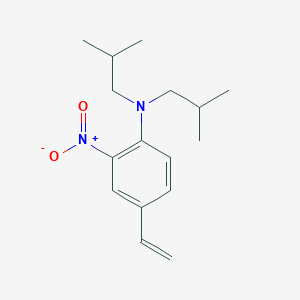
![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)
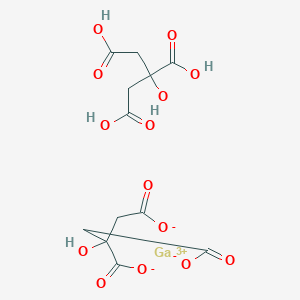
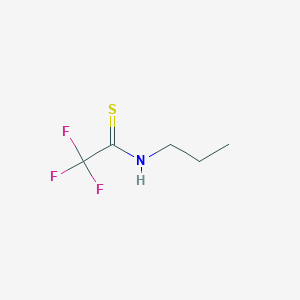
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

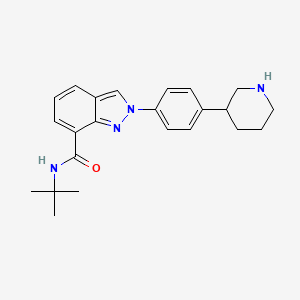
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)
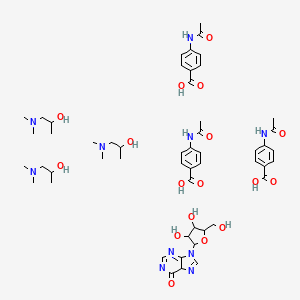
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
